molecular formula C19H14FN5O3 B2856297 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898441-92-4

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2856297
CAS RN: 898441-92-4
M. Wt: 379.351
InChI Key: DTUGCZYKKXKEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, also known as FCPR03, is a chemical compound that has been widely studied for its potential use in treating various diseases. This compound belongs to the class of purine derivatives and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide involves its ability to inhibit various enzymes and signaling pathways. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being studied. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In animal models of inflammation, this compound reduces inflammation and oxidative stress. In neurodegenerative diseases, this compound has been shown to protect neurons from cell death and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide in lab experiments include its ability to selectively target cancer cells and its potential as a neuroprotective agent. However, the limitations of using this compound include its low solubility in water and its potential toxicity in high doses.

Future Directions

There are several future directions for research on 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific enzymes and signaling pathways targeted by this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different diseases and conditions. Finally, more research is needed to investigate the potential side effects and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide involves several steps, including the reaction of 2-aminopurine with 2-fluorobenzoyl chloride and 2-methoxybenzoyl chloride, followed by the addition of a carboxamide group. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide has been extensively studied for its potential use in treating cancer, inflammation, and neurodegenerative diseases. Several studies have shown that this compound has anti-cancer properties and can induce apoptosis (cell death) in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models. Additionally, this compound has shown potential as a neuroprotective agent and can prevent cell death in neurons.

properties

IUPAC Name

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c1-28-13-9-5-2-6-10(13)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)12-8-4-3-7-11(12)20/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUGCZYKKXKEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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